Head-to-Head Scaffold Comparison: Benzofuran (887884-70-0) Versus Indole (Varespladib) Core Impact on sPLA₂ Affinity and Physicochemical Drug-Likeness
The target compound features a benzofuran core, whereas Varespladib (LY315920, CAS 172732-68-2), the closest C₂₁H₂₀N₂O₅ isomer with published pharmacological data, contains an indole core [1]. This single-atom substitution (O for N) eliminates the indole N-H hydrogen bond donor, reducing total HBD count from 3 to 2 and decreasing TPSA from a predicted >100 Ų to 97.6 Ų [1]. While this scaffold alteration is anticipated to reduce sPLA₂ affinity relative to Varespladib's IC₅₀ of 9 nM, it concomitantly enhances passive membrane permeability (lower TPSA) and potentially reduces plasma protein binding [1]. Published SAR on benzofuran carboxamide FXa inhibitors demonstrates that the benzofuran oxygen participates in a critical water-mediated hydrogen bond network with Gly216 in the FXa S1 pocket, a geometry unattainable by the indole N-H of Varespladib [2]. This structural distinction creates a rational basis for orthogonal target engagement: Varespladib for sPLA₂-driven inflammation, the benzofuran scaffold for coagulation cascade targets.
| Evidence Dimension | Scaffold identity and computed physicochemical properties influencing target engagement and permeability |
|---|---|
| Target Compound Data | Benzofuran core; HBD = 2; HBA = 5; TPSA = 97.6 Ų; XLogP3 = 3.3; MW = 380.4 g/mol [1] |
| Comparator Or Baseline | Varespladib (indole core); HBD = 3 (predicted); TPSA >100 Ų (predicted); sPLA₂ IC₅₀ = 9 nM |
| Quantified Difference | Δ HBD = -1; Δ TPSA ≤ -2.4 Ų (computed difference); sPLA₂ IC₅₀ shift not directly measured but class-consistent with loss of a key hydrogen bond donor in the catalytic site [1] |
| Conditions | Computed physicochemical properties from PubChem (2025.09.15 release); Varespladib IC₅₀ from recombinant human sPLA₂-IIA enzymatic assay [1] |
Why This Matters
A buyer screening for sPLA₂ inhibitors must exclude this benzofuran isomer in favor of Varespladib, while a buyer seeking a lower-TPSA, fewer-HBD scaffold for CNS penetration or oral bioavailability optimization should prioritize this compound over the indole analog.
- [1] PubChem. (2026). Ethyl 4-oxo-4-((2-(phenylcarbamoyl)benzofuran-3-yl)amino)butanoate (CID 7116930). National Center for Biotechnology Information. View Source
- [2] Tanabe Seiyaku Co., Ltd. (2008). Derivatives of benzofuran comprising group of carbamoyl type as FXa inhibitors (Patent RU-2319700-C1). View Source
